2-Chloro-6-(chloromethyl)benzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
2-chloro-6-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2 |
InChI Key |
VSXSEZDWYINLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC(=N2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 6 Chloromethyl Benzo D Oxazole
Foundational Benzoxazole (B165842) Synthesis Approaches
The benzoxazole ring is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its synthesis has been extensively studied, leading to several robust and versatile methods. These foundational approaches are critical for preparing the necessary precursors to 2-Chloro-6-(chloromethyl)benzo[d]oxazole.
Cyclodehydration of 2-Aminophenols with Carboxylic Acids and Derivatives
One of the most traditional and widely employed methods for constructing the benzoxazole ring is the condensation and subsequent cyclodehydration of an o-aminophenol with a carboxylic acid or its derivatives, such as acyl chlorides or amides. researchgate.netnih.gov This reaction typically requires high temperatures and the presence of a strong acid catalyst. researchgate.net The versatility of this approach allows for the synthesis of a wide array of 2-substituted benzoxazoles by varying the carboxylic acid component. nih.gov
Recent advancements have focused on milder and more efficient conditions. For instance, triflic anhydride (B1165640) (Tf₂O) in the presence of 2-fluoropyridine (B1216828) has been used to activate tertiary amides for reaction with 2-aminophenols, yielding 2-substituted benzoxazoles through a cascade of nucleophilic addition, intramolecular cyclization, and elimination. nih.gov This method demonstrates excellent tolerance for various substituents on the 2-aminophenol (B121084) ring, including halogens like chlorine and bromine. nih.gov Another approach involves the reaction of o-aminophenols with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl) substituted benzoxazoles, a method analogous to the synthesis of 2-chloromethylbenzimidazole. google.com
To synthesize the specific backbone of the target compound, one could envision a pathway starting with 4-(chloromethyl)-2-aminophenol. The cyclization of this precursor with a suitable carbonic acid derivative, such as phosgene (B1210022) or urea, could yield 6-(chloromethyl)benzoxazol-2-one. sciforum.net Subsequent treatment with a chlorinating agent like phosphorus oxychloride, a method used for the synthesis of 2,6-dichlorobenzoxazole (B51379), could then install the chlorine atom at the 2-position. google.com
| Reagent/Catalyst System | Substrates | Conditions | Outcome | Reference(s) |
| Carboxylic Acid / Strong Acid | o-Aminophenol, Carboxylic Acid | High Temperature | Forms O1-C2 and N3-C2 bonds for benzoxazole ring. | researchgate.net |
| Tf₂O / 2-Fluoropyridine | o-Aminophenol, Tertiary Amide | Room Temperature to 90 °C | Mild and effective synthesis of 2-substituted benzoxazoles. | nih.gov |
| Samarium Triflate | o-Aminophenol, Aldehyde | Aqueous Medium, Mild Conditions | Green and efficient synthesis of benzoxazoles. | organic-chemistry.org |
| Phosphorus Oxychloride / Catalyst | Benzoxazolone | 60-117 °C, Reflux | Converts benzoxazolone to 2-chlorobenzoxazole (B146293). | google.com |
Oxidative Cyclization Reactions of Phenolic Schiff Bases
A second major strategy for benzoxazole synthesis involves the oxidative cyclization of phenolic Schiff bases. researchgate.netzenodo.org This two-step process begins with the condensation of a 2-aminophenol with an aldehyde to form a Schiff base intermediate. nih.govacs.org This intermediate is then subjected to an oxidation reaction, which promotes the cyclization and aromatization to the final benzoxazole product. acs.org
A wide variety of oxidizing agents have been successfully utilized for this transformation, including:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) researchgate.net
Manganese(III) acetate (B1210297) (Mn(OAc)₃) researchgate.netzenodo.org
Lead(IV) acetate (Pb(OAc)₄) researchgate.netzenodo.org
Barium manganate (B1198562) (BaMnO₄) researchgate.netzenodo.org
Iodine zenodo.org
In situ generated tetraethylammonium (B1195904) superoxide, particularly under microwave irradiation for rapid and efficient synthesis zenodo.org
The reaction mechanism is proposed to involve the formation of the Schiff base, which is then oxidized to facilitate a nucleophilic attack from the phenolic hydroxyl group onto the imine carbon, followed by elimination to form the stable aromatic benzoxazole ring. nih.govacs.org While this method is highly effective for preparing 2-aryl and 2-alkyl benzoxazoles, its direct application to form a 2-chloro substituent is less common. zenodo.org
| Oxidizing Agent | Substrates | Key Features | Reference(s) |
| DDQ | Phenolic Schiff Base | Used in library synthesis; requires separation from reduced byproduct. | researchgate.net |
| Mn(OAc)₃ | Phenolic Schiff Base | A common and effective oxidant for this transformation. | researchgate.netzenodo.org |
| Tetraethylammonium Superoxide | Phenolic Schiff Base | Used with microwave irradiation for rapid, high-yield reactions. | zenodo.org |
| Iron(III) Catalyst | Phenol derivatives, Benzoyl aldehyde oximes | Inexpensive catalyst, proceeds at room temperature. | rsc.org |
| Elemental Sulfur | o-Aminophenols, Ketones | Transition-metal-free, provides 2-alkylbenzoxazoles under mild conditions. | organic-chemistry.org |
Multicomponent Reaction Strategies for Benzoxazole Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, offer a highly efficient route to complex molecules like benzoxazoles. rsc.orgresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net
Several MCR strategies have been developed for benzoxazole synthesis. One example involves a one-pot Hantzsch synthesis using a fluorescent aldehyde, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate to produce photoactive benzoxazole-dihydropyridine dyads. rsc.org Another versatile method involves the reaction of ortho-substituted anilines (including 2-aminophenols) with functionalized orthoesters to connectively form benzoxazoles, benzothiazoles, and benzimidazoles. organic-chemistry.org This approach is valuable for creating libraries of heterocycles with multiple functional sites. organic-chemistry.org An electrochemical four-component reaction mediated by iodine has also been reported for the construction of various benzoxazoles, offering a transition-metal-free and oxidant-free protocol. organic-chemistry.org
Synthetic Pathways for Chloromethylated Benzoxazole Scaffolds
The introduction of the chloromethyl group onto the benzoxazole ring is a crucial step in the synthesis of the target compound. This can be achieved either by building the ring from a precursor already containing the chloromethyl moiety or by functionalizing a pre-formed benzoxazole ring.
Introduction of the Chloromethyl Moiety onto the Benzoxazole Ring
The direct introduction of a chloromethyl group onto an aromatic ring is known as chloromethylation. google.com The Blanc chloromethylation is a classic and versatile method for this purpose, typically involving the reaction of an aromatic compound with formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. google.comdur.ac.uk
This reaction is an electrophilic aromatic substitution, where the versatility of the introduced chloromethyl group makes it a significant tool in synthetic chemistry. google.com For the synthesis of this compound, this reaction would be performed on 2-chlorobenzoxazole. The conditions, particularly the choice of catalyst and temperature, would need to be carefully optimized to achieve a high yield of the desired product while minimizing the formation of diarylmethane byproducts. dur.ac.uk Alternative chloromethylating agents include chloromethyl ethers, which can react with aromatic compounds in the presence of a catalyst like aluminum chloride. dur.ac.uk
| Reaction Type | Reagents | Catalyst/Conditions | Application | Reference(s) |
| Blanc Chloromethylation | Aromatic Ring, Formaldehyde, HCl | Zinc Chloride | Direct substitution of a chloromethyl group onto an aromatic ring. | google.comdur.ac.uk |
| Chloromethyl Ether Alkylation | Aromatic Ring, Monochloromethyl ether | Aluminum Chloride | Alternative to Blanc conditions for introducing a chloromethyl group. | dur.ac.uk |
| Acetic Acid Medium | Substituted Benzene (B151609), Paraformaldehyde, HCl | Glacial Acetic Acid, Lithium Chloride, Zinc Chloride | Used for chloromethylation but can involve handling and separation challenges. | google.com |
Regioselective Functionalization Strategies for Chloromethyl Placement
Achieving regioselectivity in the chloromethylation of 2-chlorobenzoxazole is paramount to ensure the formation of the correct isomer, this compound. The position of electrophilic attack is governed by the electronic directing effects of the fused heterocyclic system. The benzoxazole ring is an electron-withdrawing system, and the chlorine atom at the 2-position further deactivates the ring towards electrophilic substitution.
Substitution typically occurs on the benzene ring portion of the scaffold. In electrophilic substitutions of benzoxazoles, the 6-position is often favored. This preference is analogous to other electrophilic reactions on this ring system, such as formylation. For example, studies on the Vilsmeier-Haack formylation of related heterocyclic systems have shown that regioselective functionalization can be achieved, providing a model for controlling the site of substitution. nih.gov The precise outcome of the chloromethylation of 2-chlorobenzoxazole would depend on a careful balance of steric and electronic factors, and the reaction conditions would need to be finely tuned to favor substitution at the C-6 position over other potential sites like C-4, C-5, or C-7.
Specific Synthetic Routes to this compound
The preparation of this compound can be approached through several strategic pathways. The primary considerations involve the timing and method of introducing the chloro and chloromethyl substituents onto the benzoxazole scaffold. Two principal strategies are the use of precursors where the C-6 substituent is already in place before the benzoxazole ring is formed or finalized, and the sequential chlorination of a pre-formed benzoxazole ring system.
A viable precursor for the synthesis of the target molecule is 6-chlorobenzoxazol-2-one . This intermediate can be prepared in high yield and purity through the direct chlorination of benzoxazol-2-one using chlorine gas in a protic solvent like methanol (B129727) at low temperatures (-20 to -5 °C). google.com Another method involves reacting 2-aminophenol with phosgene, followed by ring chlorination with sulfuryl chloride. google.com
With 6-chlorobenzoxazol-2-one in hand, two pathways can be envisioned to arrive at the final product.
Pathway A: Introduction of the Chloromethyl Group followed by C-2 Chlorination. This involves the N-alkylation of the benzoxazolone ring with a chloromethylating agent to form 6-Chloro-3-(chloromethyl)benzo[d]oxazol-2(3H)-one . bldpharm.com The subsequent conversion of the 2-oxo functionality to the 2-chloro group can be achieved using standard chlorinating agents like phosphorus oxychloride or phosphorus pentachloride, a reaction well-documented for converting benzoxazolones to 2-chlorobenzoxazoles. google.comgoogle.com
Pathway B: C-2 Chlorination followed by C-6 Functionalization. In this route, 6-chlorobenzoxazol-2-one is first converted to 2,6-dichlorobenzoxazole . This transformation is typically accomplished by heating with phosphorus pentachloride google.com or a mixture of phosphorus oxychloride and a catalyst. google.com The subsequent challenge is the selective conversion of the 6-chloro group to a 6-chloromethyl group, which is a non-trivial transformation and generally less synthetically favored than building the chloromethyl group from a methyl or hydroxymethyl precursor.
The use of pre-functionalized precursors is a cornerstone of modern heterocyclic synthesis, allowing for the construction of complex molecular architectures with high regioselectivity. nih.gov
An alternative to using pre-functionalized precursors is the sequential introduction of the required chlorine-containing groups onto a simpler benzoxazole core. This strategy relies on the selective and controlled halogenation of different positions of the molecule. google.com
The C-2 position of the benzoxazole ring is particularly susceptible to functionalization. The conversion of a benzoxazol-2(3H)-one to a 2-chlorobenzoxazole is a common and efficient method. Patents describe the reaction of 6-substituted benzoxazol-2-ones with phosphorus pentachloride to yield the corresponding 2-chlorobenzoxazoles. google.com For instance, the synthesis of 2,6-dichlorobenzoxazole is achieved by reacting 6-chlorobenzoxazol-2-one with PCl₅. google.com
Another patented method involves the direct chlorination of benzoxazole derivatives. The reaction of 2-mercaptobenzoxazoles with chlorine gas in a melt of a previously prepared 2-chlorobenzoxazole product provides a high-yield route to 2-chlorobenzoxazoles. google.com Furthermore, patents disclose that direct chlorination of benzoxazole itself can lead to 2-chlorobenzoxazole , and further reaction with excess chlorinating agent can selectively yield 2,6-dichlorobenzoxazole . google.comgoogle.com This indicates that the C-2 position is the most activated site for electrophilic chlorination, followed by the C-6 position.
| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-Chlorobenzoxazol-2-one | Phosphorus pentachloride (PCl₅) | Inert solvent, heat | 2,6-Dichlorobenzoxazole | Good | google.com |
| Benzoxazolone | Phosphorus oxychloride (POCl₃), Chlorinating agent | Reflux, 6-12 h | 2,6-Dichlorobenzoxazole | High | google.com |
| 2-Mercapto-6-chlorobenzoxazole | Chlorine (Cl₂) | Melt, subsequent distillation | 2,6-Dichlorobenzoxazole | ~90% | google.com |
| Benzoxazole | Chlorine (Cl₂), Catalyst (e.g., FeCl₃) | POCl₃, 100 °C | 2,6-Dichlorobenzoxazole | 71% | google.com |
Introducing a chloromethyl group onto the C-6 position of the benzoxazole ring can be accomplished through various methods, most commonly by functionalizing a pre-existing group at that position. A practical approach involves the radical chlorination of a methyl group.
The synthesis could begin with a 6-methylbenzoxazole derivative, such as 2-chloro-6-methylbenzo[d]oxazole . bldpharm.com The subsequent step would be the chlorination of the 6-methyl group. This is typically achieved using a radical initiator (like AIBN or UV light) and a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). This free-radical side-chain halogenation is a standard transformation in organic synthesis.
Alternatively, a Friedel-Crafts-type chloromethylation of a suitable benzoxazole could be considered, although this method can suffer from a lack of regioselectivity and the generation of side products. The synthesis of the related 2-(Chloromethyl)-6-methyl-1,3-benzoxazole involves the cyclization of 2-hydroxy-4-methylaniline with chloroacetyl chloride, demonstrating a route where the chloromethyl precursor is part of the cyclization agent.
Sequential Chlorination Approaches for C-2 and C-6 Positions
Innovative Synthetic Techniques and Sustainable Chemistry Principles
Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. Techniques that reduce reaction times, energy consumption, and waste are increasingly important.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the formation of heterocyclic rings like benzoxazoles. The primary advantage of microwave heating over conventional methods (e.g., oil bath) is the rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased yields, and improved product purity. mdpi.combeilstein-archives.org
The synthesis of benzoxazoles, which typically involves condensation and cyclization reactions, is particularly amenable to microwave irradiation. researchgate.net For example, the condensation of 2-aminophenols with aldehydes or carboxylic acids to form the benzoxazole ring can be completed in minutes under microwave heating, compared to several hours with conventional heating. mdpi.comacs.org
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Cyclization of 2-aminophenol and benzaldehyde | Conventional (Ultrasound) | 15 min | 35% Conversion | mdpi.com |
| Cyclization of 2-aminophenol and benzaldehyde | Microwave (120 °C) | 15 min | 98% Conversion | mdpi.com |
| C-H Amination of Benzoxazole | Conventional (Oil Bath, 60 °C) | 6 hours | Complete Conversion | beilstein-archives.org |
| C-H Amination of Benzoxazole | Microwave (60 °C) | 2 hours | Complete Conversion | beilstein-archives.orgnih.gov |
While a specific procedure for the microwave-assisted synthesis of This compound is not explicitly documented in the reviewed literature, the principles can be directly applied to its synthetic steps. Key transformations such as the cyclization to form the benzoxazole ring or the chlorination steps could be significantly accelerated. The use of microwave irradiation can enhance the catalytic activity of reagents, allowing reactions to proceed to completion faster and at potentially lower bulk temperatures than conventional methods. beilstein-archives.orgnih.gov This approach aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing side-product formation.
Metal-Catalyzed and Metal-Free Methodologies for Benzoxazole Synthesis
The construction of the benzoxazole core, fundamental to synthesizing this compound, has been achieved through both metal-mediated and metal-free approaches. Traditional methods often require harsh conditions, such as strong acids or high temperatures. beilstein-journals.org Modern catalysis offers milder and more efficient alternatives.
Metal-Catalyzed Synthesis: Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming the benzoxazole ring. Various metals have been employed, each with specific advantages.
Palladium: Palladium-catalyzed cross-coupling is a robust method for the C2-arylation of benzoxazoles through direct C-H activation. rsc.orgrsc.org However, the high cost of palladium catalysts can be a drawback for large-scale production. rsc.orgrsc.org
Copper: Copper catalysts are frequently used due to their lower cost and high efficiency. Methods include the coupling of o-bromoanilines with acyl chlorides using copper nanoparticles and the aerobic oxidative cyclization of amines and alkynes. ijpbs.com
Iron: Iron-catalyzed domino C-N/C-O cross-coupling reactions have been developed for synthesizing 2-phenylbenzo[d]oxazole from benzamide (B126) and 1,2-dibromobenzene, offering a more economical alternative to precious metals. rsc.org
Silver: Silver-catalyzed reactions are noted for their high efficiency and selectivity under mild conditions. nih.gov A tandem condensation reaction using a silver catalyst can efficiently produce 2-(phenylsulphinyl)benzo[d]oxazole derivatives. nih.gov
Bismuth: Triphenylbismuth dichloride has been used to promote the cyclodesulfurization of thioamides with 2-aminophenols, yielding 2-substituted benzoxazoles under mild conditions. beilstein-journals.org
Metal-Free Synthesis: Concerns over the cost and toxicity of transition metals have spurred the development of metal-free synthetic routes. nih.govresearchgate.net These methods often align with the principles of green chemistry.
Electrochemical Synthesis: An indirect electrochemical approach using an iodine(I)/iodine(III) redox mediator allows for the synthesis of benzoxazoles from imines. This method is compatible with various functional groups and allows for the recovery and reuse of the mediator salt. acs.org
Acid/Base Catalysis: Brønsted acidic ionic liquids have been used as efficient, recyclable heterogeneous catalysts for the condensation of o-aminophenols with aldehydes under solvent-free conditions. nih.govbohrium.com Similarly, catalysts like p-Toluenesulfonic acid (p-TsOH) have been used in microwave-assisted synthesis. ijpbs.com
Organocatalysis: The development of metal-free oxidative coupling reactions represents a significant advance, addressing the drawbacks of transition metal catalysis. nih.gov
| Methodology | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Palladium complexes | Powerful tool for C2-arylation via C-H activation. | rsc.org, rsc.org |
| Copper-Catalyzed Reactions | Copper nanoparticles, Cu(II)-DiAmSar/SBA-15 | Efficient, lower cost, can be used in solvent-free conditions. | ijpbs.com, |
| Iron-Catalyzed Domino Reaction | Fe₂O₃ | Economical alternative using earth-abundant metal. | rsc.org |
| Silver-Catalyzed Tandem Condensation | Silver salts | High efficiency and selectivity under mild conditions. | nih.gov |
| Bismuth-Promoted Cyclization | Ph₃BiCl₂ | Mild conditions for desulfurization-cyclization pathway. | beilstein-journals.org |
| Electrochemical Synthesis | Iodine(I)/Iodine(III) redox mediator | Metal-free, reusable mediator, compatible with sensitive groups. | acs.org |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquids | Green, recyclable, solvent-free conditions, high yields. | nih.gov, bohrium.com |
Flow Chemistry Applications in Halogenated Benzoxazole Synthesis
Flow chemistry has emerged as a powerful technology for synthesizing complex organic molecules, including halogenated benzoxazoles. Its advantages over traditional batch processing include superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with unstable intermediates or highly exothermic reactions. cam.ac.ukresearchgate.net
The synthesis of highly functionalized benzoxazoles has been successfully translated to a continuous flow process. cam.ac.uknih.gov This is particularly relevant for producing compounds like this compound, as the synthesis can involve unstable lithiated intermediates. cam.ac.uk Flow reactors allow for accurate temperature control and immediate in-line quenching of these intermediates, minimizing the formation of byproducts that often plague batch syntheses. cam.ac.uknih.gov
| Parameter | Advantage in Flow Chemistry | Relevance to Halogenated Benzoxazole Synthesis | Reference |
|---|---|---|---|
| Temperature Control | Precise and rapid heating/cooling due to high surface-area-to-volume ratio. | Manages exothermicity of halogenation and cyclization; allows for low-temperature reactions of unstable intermediates. | cam.ac.uk, nih.gov |
| Mixing Efficiency | Rapid and efficient mixing of reagents. | Ensures homogeneity, leading to consistent product quality and preventing localized side reactions. | researchgate.net |
| Reaction Time | Accurate control over residence time in the reactor. | Minimizes decomposition of unstable intermediates like lithiated benzoxazoles or the 2-(chloromethyl)oxazole (B60668) product. | cam.ac.uk, beilstein-journals.org |
| Safety | Small reactor volumes minimize the quantity of hazardous material at any given time. | Safer handling of toxic/corrosive halogenating agents and unstable intermediates. | researchgate.net |
| Scalability | Scaling out (running multiple reactors in parallel) or running for extended periods. | Demonstrated robust scale-up with consistent yield and purity. | cam.ac.uk |
Environmentally Benign Solvent Systems (e.g., Ionic Liquids, Deep Eutectic Solvents)
The principles of green chemistry encourage the use of environmentally benign solvents to replace volatile and often toxic organic solvents. ijpbs.com In benzoxazole synthesis, ionic liquids (ILs) and deep eutectic solvents (DESs) have gained significant attention as sustainable alternatives. researchgate.net
Ionic Liquids (ILs): ILs are salts with low melting points that exhibit negligible vapor pressure, non-flammability, and high thermal stability. bepls.com They can function as both the solvent and the catalyst. bepls.com
Brønsted acidic ionic liquids (BAILs) have been employed as efficient, heterogeneous catalysts for synthesizing benzoxazoles, offering high yields and simple catalyst recycling under solvent-free conditions. nih.govbohrium.com
Heterocyclic ILs , such as 1-butylpyridinium (B1220074) iodide, have been used to catalyze the direct oxidative amination of benzoxazoles at room temperature in a metal-free system. nih.gov The IL can be easily recovered from the aqueous phase and reused. nih.gov
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mdpi.com They are often biodegradable, inexpensive, and simple to prepare. rsc.orgrsc.org
DESs have been successfully used as catalysts for the arylation of benzoxazoles with aromatic aldehydes, replacing expensive palladium catalysts. rsc.orgrsc.org These reactions proceed smoothly to give high yields, and the DES can be recovered and reused without a significant loss of activity. rsc.orgrsc.org
The use of a choline (B1196258) chloride/oxalic acid-based DES as a catalyst under microwave irradiation further exemplifies a green approach to benzoxazole synthesis. researchgate.net
Other Green Solvents:
Water: An efficient, one-step synthesis of benzoxazole-2-thiols has been developed using water as the solvent, highlighting it as the ultimate green solvent. ijpbs.comrsc.org
Glycerol: Glycerol has been used as a green solvent for the synthesis of 2-aryl benzoxazoles. ijpbs.com
| Solvent System | Example | Advantages in Benzoxazole Synthesis | Reference |
|---|---|---|---|
| Ionic Liquids (ILs) | Brønsted acidic ILs; 1-butylpyridinium iodide | Act as both catalyst and solvent; recyclable; non-volatile; enable metal-free reactions. | nih.gov, nih.gov, bohrium.com |
| Deep Eutectic Solvents (DESs) | Choline chloride/urea; Choline chloride/oxalic acid | Inexpensive; biodegradable; recyclable catalyst; can replace transition metal catalysts. | rsc.org, rsc.org, researchgate.net |
| Water | H₂O | Environmentally benign; non-toxic; economical. | rsc.org, ijpbs.com |
| Glycerol | Propane-1,2,3-triol | Green, biodegradable solvent. | ijpbs.com |
Process Optimization and Scalability Considerations in this compound Synthesis
Moving from laboratory-scale synthesis to industrial production requires careful process optimization and scalability assessment. For a specific target like this compound, key considerations include reaction efficiency, catalyst reusability, product purity, and process robustness. cam.ac.ukgoogle.com
Process Optimization: Optimizing the synthesis of benzoxazoles involves fine-tuning reaction conditions to maximize yield and minimize waste.
Catalyst Selection and Loading: The choice of catalyst is critical. For instance, while palladium is effective, less expensive metals like copper or iron, or metal-free systems like ionic liquids, may be preferable for large-scale synthesis. rsc.orgrsc.orgrsc.org Optimizing catalyst loading is crucial to balance reaction rate and cost.
Reaction Conditions: A patent for the related 2,6-dichlorobenzoxazole describes a staged heating approach, slowly raising the temperature to ensure the complete decomposition of a reagent and achieve a final product purity and yield of over 98% without a catalyst. google.com This demonstrates the importance of temperature control in optimizing reactions involving thermally sensitive compounds.
Solvent and Base Selection: The choice of solvent and base can dramatically affect reaction outcomes. Optimization studies for oxazole (B20620) synthesis have shown that changing the base or solvent can increase yields from negligible amounts to over 95%. nih.gov
Scalability: The scalability of a synthetic route is its ability to be performed on a larger scale without significant loss of performance.
Flow Chemistry for Scalability: Continuous flow technology is inherently scalable. A process for synthesizing functionalized benzoxazoles was successfully scaled to produce 0.85 kg of product per hour per liter of reactor volume, demonstrating the robustness and reliability of flow systems for manufacturing. cam.ac.uk
Gram-Scale Synthesis: Demonstrating a reaction on a gram scale is an important step in assessing scalability. The synthesis of oxazoles from carboxylic acids has been successfully performed on a gram scale with yields consistent with smaller-scale experiments, and included the practical benefit of recovering and reusing the base. nih.gov
Reagent Solubility and Concentration: When scaling up, issues such as reagent solubility can become significant. In a synthesis involving a 2-(chloromethyl)oxazole intermediate, the limited solubility of a reagent (sodium azide) became problematic at a larger scale, and dilution to maintain homogeneity resulted in incomplete conversion. beilstein-journals.org These challenges must be addressed during process development.
The synthesis of 2-mercaptobenzoxazole (B50546) derivatives has also been optimized, using methods like mixed anhydrides to achieve good yields, which provides transferable knowledge for optimizing related benzoxazole syntheses. nih.gov
Mechanistic Investigations of Benzoxazole Ring Closure and Formation
The formation of the benzoxazole core is a critical step in the synthesis of this compound and related compounds. Several mechanistic pathways have been elucidated for the cyclization process, often involving the condensation of an o-aminophenol with a carboxylic acid derivative or an equivalent.
One common industrial method for producing 2-chlorobenzoxazoles involves the reaction of benzoxazolinones with a chlorinating agent like phosphorus pentachloride. google.com In this process, it is crucial to maintain an excess of phosphorus pentachloride relative to the benzoxazolinone to ensure the reaction proceeds to completion and yields the desired 2-chloro-substituted product in high purity. google.com The reaction is typically conducted in a solvent, and after completion, the product can be isolated via fractional distillation. google.com
Alternative modern synthetic routes leverage transition-metal catalysis. For instance, an iron-catalyzed domino C-N/C-O cross-coupling reaction provides an efficient pathway to the benzoxazole ring system. rsc.org Similarly, silver-catalyzed tandem condensation reactions have been developed, highlighting the versatility of metal catalysis in forming these heterocyclic structures under mild conditions. nih.gov Acid-promoted cyclizations, such as the cleavage of a carbon-carbon triple bond in ynones in the presence of an aminophenol, also serve as a viable, though more specialized, method for constructing the benzoxazole framework. researchgate.net
The general mechanism for the most fundamental synthesis from o-aminophenols and carbonyl compounds involves two key steps:
Iminé Formation: The amino group of the o-aminophenol performs a nucleophilic attack on the carbonyl carbon of the reaction partner (e.g., an acid chloride or aldehyde). This is followed by dehydration to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The hydroxyl group of the aminophenol then acts as an intramolecular nucleophile, attacking the imine carbon. A subsequent elimination step, often involving the loss of water or another small molecule, leads to the formation of the aromatic oxazole ring.
Reactivity of the Benzoxazole C-2 Position Chlorine Atom
The chlorine atom at the C-2 position of the benzoxazole ring is an excellent leaving group, making this position a prime site for substitution and functionalization. The electron-deficient nature of the benzoxazole ring system, a result of the electronegative nitrogen and oxygen heteroatoms, activates the C-2 position towards nucleophilic attack. wikipedia.org
Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 2-chlorobenzoxazoles. wikipedia.orglibretexts.org This reaction is facilitated because heterocyclic aromatic compounds, like benzoxazoles, are more reactive towards nucleophiles than their simple benzene counterparts. wikipedia.org The mechanism typically proceeds through a two-step addition-elimination sequence. libretexts.orgyoutube.com
Nucleophilic Attack and Meisenheimer Complex Formation: A nucleophile attacks the electrophilic carbon atom at the C-2 position, which bears the chlorine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The electron-withdrawing properties of the ring's nitrogen and oxygen atoms help to delocalize and stabilize this negative charge. wikipedia.orglibretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.
This SNAr mechanism is highly efficient for introducing a wide range of substituents at the C-2 position. The reactivity can be further enhanced by the presence of additional electron-withdrawing groups on the benzene portion of the molecule. doubtnut.com While the two-step mechanism is common, some nucleophilic aromatic substitutions can also occur via a concerted pathway (cSNAr), where bond formation and bond breaking happen in a single, coordinated step, though this is less typical for this system. nih.gov
beilstein-journals.orgwikipedia.orgrsc.orgbeilstein-journals.org| Nucleophile Class | Specific Example | Resulting C-2 Substituent | Reference |
|---|---|---|---|
| O-Nucleophiles | Alkoxides (e.g., NaOCH₃) | -OCH₃ (Methoxy) | |
| N-Nucleophiles | Amines (e.g., R-NH₂) | -NHR (Substituted Amino) | |
| S-Nucleophiles | Thiols (e.g., R-SH) | -SR (Thioether) | |
| C-Nucleophiles | Enolates, Organometallics | -R (Alkyl/Aryl) |
Transition-metal-catalyzed cross-coupling reactions offer a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds at the C-2 position. Palladium and nickel are the most common catalysts for these transformations. researchgate.netrsc.org These reactions significantly broaden the scope of accessible C-2 functionalized benzoxazoles.
The general catalytic cycle for a palladium-catalyzed reaction, such as a Suzuki-Miyaura coupling, involves three main steps:
Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond at the C-2 position of the benzoxazole. This forms a new organopalladium(II) complex.
Transmetalation: The organopalladium(II) complex reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product with a new C-C bond. The palladium(0) catalyst is regenerated and can re-enter the catalytic cycle.
researchgate.netlookchem.comresearchgate.netlookchem.comresearchgate.netresearchgate.net| Reaction Name | Organometallic Reagent | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compounds (R-B(OR)₂) | Pd(PPh₃)₄ / Base | C-C (Aryl, Vinyl) | |
| Stille Coupling | Organotin compounds (R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl, Vinyl, Alkynyl) | |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Alkene) | |
| Negishi Coupling | Organozinc compounds (R-ZnX) | Pd or Ni Catalyst | C-C (Aryl, Alkyl) |
Reactivity of the Chloromethyl Group at the Benzoxazole C-6 Position
The chloromethyl group (-CH₂Cl) at the C-6 position behaves as a reactive benzylic halide. Its reactivity is distinct from that of the chloro group at C-2, allowing for orthogonal chemical modification of the molecule.
The chloromethyl group is highly susceptible to nucleophilic substitution. These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles and in polar aprotic solvents, which enhance reactivity. The SN1 pathway can also occur, particularly under conditions that favor the formation of the resonance-stabilized benzylic carbocation.
In an SN2 reaction, a nucleophile performs a backside attack on the carbon atom of the chloromethyl group, displacing the chloride ion in a single, concerted step. A wide variety of nucleophiles, including amines, thiols, azides, and carboxylates, can be used to introduce diverse functional groups at this position. nih.gov
Radical Reactions: The benzylic hydrogens of the chloromethyl group are susceptible to abstraction by radicals, leading to free-radical reactions. wikipedia.org Under conditions of UV light or with a radical initiator, the chloromethyl group can undergo further halogenation. masterorganicchemistry.comlibretexts.org The mechanism is a chain reaction:
Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light to produce two chlorine radicals. wikipedia.org
Propagation: A chlorine radical abstracts a hydrogen atom from the chloromethyl group to form HCl and a stabilized benzylic radical. This radical then reacts with another molecule of Cl₂ to form a dichloromethyl group (-CHCl₂) and a new chlorine radical, which continues the chain. wikipedia.orgmasterorganicchemistry.com
Termination: The reaction is terminated when two radicals combine. wikipedia.org
This process can potentially continue, replacing both hydrogen atoms to yield a -CHCl₂ or even a -CCl₃ group at the C-6 position.
Regioselectivity and Stereochemical Control in Reactions of this compound
The regioselectivity of nucleophilic substitution reactions involving this compound is a critical aspect of its chemistry, dictating which of the two chloro substituents is replaced. This selectivity is influenced by the nature of the nucleophile, the reaction conditions, and the inherent electronic properties of the benzoxazole scaffold.
The chlorine atom at the 2-position of the benzoxazole ring is part of a heteroaromatic system and is generally less reactive towards nucleophilic substitution than the benzylic chloride at the 6-position. Nucleophilic aromatic substitution (SNAr) at the C2 position would proceed through a high-energy Meisenheimer-like intermediate. In contrast, the chloromethyl group at the C6 position is a benzylic halide, making it highly susceptible to SN2 reactions. This type of reaction is typically more facile than SNAr on an unactivated aromatic ring.
In a related system, 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, a similar dichotomy in reactivity is observed. semanticscholar.org Computational studies on this molecule indicated that while the chlorine on the pyridazine (B1198779) ring (C6) is more susceptible to nucleophilic attack based on charge distribution, the substitution at the chloromethyl group is energetically more favorable. semanticscholar.org This suggests that under thermodynamic control, substitution at the chloromethyl group of this compound would be the preferred pathway.
The general preference for SN2 reaction at the benzylic position is a well-established principle in organic chemistry. Therefore, it is expected that with most common nucleophiles (e.g., amines, alkoxides, thiolates), the reaction will occur regioselectively at the chloromethyl group to afford the corresponding 6-(substituted methyl)benzo[d]oxazole derivatives.
Stereochemical control becomes relevant if the incoming nucleophile or the resulting product contains a chiral center. In a standard SN2 reaction at the achiral chloromethyl group, a racemic mixture would be formed if the substitution introduces a new stereocenter. However, if a chiral nucleophile is employed, diastereomeric products may be formed in unequal amounts, leading to a degree of stereochemical induction.
| Nucleophile | Expected Major Product | Reaction Type | Probable Stereochemical Outcome |
| Ammonia (B1221849) | 2-Chloro-6-(aminomethyl)benzo[d]oxazole | SN2 | Achiral |
| Sodium Methoxide | 2-Chloro-6-(methoxymethyl)benzo[d]oxazole | SN2 | Achiral |
| (R)-2-Aminobutane | (R)-N-(1-methylpropyl)- (2-chlorobenzo[d]oxazol-6-yl)methanamine | SN2 | Diastereomers |
| Sodium Azide | 6-(Azidomethyl)-2-chlorobenzo[d]oxazole | SN2 | Achiral |
Kinetic and Thermodynamic Aspects of this compound Transformations
The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding and optimizing its transformations. While specific experimental data for this compound is scarce, insights can be drawn from studies on analogous systems.
Kinetic Profile:
The rate of nucleophilic substitution at the two reactive sites is expected to differ significantly. The SN2 reaction at the benzylic chloromethyl group is anticipated to be kinetically favored over the SNAr reaction at the 2-position. Kinetic studies on the substitution of other chloro-substituted heterocycles, such as 2-chloropyrimidine, have shown that these reactions are typically second order, being first order in both the substrate and the nucleophile. zenodo.org It is reasonable to assume that the SN2 reaction of this compound would follow a similar kinetic profile.
The reaction rate will be influenced by several factors:
Nucleophile Strength: Stronger nucleophiles will lead to a faster reaction rate.
Solvent: Polar aprotic solvents like DMF or DMSO are known to accelerate SN2 reactions. Studies on other nucleophilic aromatic substitutions have also shown a significant solvent dependency. researchgate.netresearchgate.net
Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.
Thermodynamic Profile:
From a thermodynamic standpoint, the formation of a C-N, C-O, or C-S bond at the benzylic position is generally more favorable than the formation of a similar bond at the sp²-hybridized carbon of the benzoxazole ring. This is due to the greater stability of the product resulting from the displacement of the benzylic chloride. As mentioned previously, computational studies on a related triazolopyridazine system indicated that substitution at the chloromethyl group leads to a more stable product. semanticscholar.org
| Reaction Parameter | Substitution at C6-chloromethyl (SN2) | Substitution at C2-chloro (SNAr) |
| Activation Energy (Ea) | Lower | Higher |
| Reaction Rate | Faster | Slower |
| Thermodynamic Stability of Product | More Stable | Less Stable |
| Kinetic Order | Expected to be 2nd order | Expected to be 2nd order |
This table provides a comparative and predictive overview of the kinetic and thermodynamic aspects based on analogous chemical systems, in the absence of direct experimental data for this compound.
Positioning of 2 Chloro 6 Chloromethyl Benzo D Oxazole Within Advanced Chemical Synthesis
The compound 2-Chloro-6-(chloromethyl)benzo[d]oxazole is a bifunctional molecule, possessing two reactive sites: the chloro substituent at the C-2 position and the chloromethyl group at the C-6 position. This dual reactivity makes it a particularly interesting and valuable intermediate in multi-step synthetic sequences.
The 2-chloro group, as previously discussed, is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functionalities at this position. The 6-(chloromethyl) group, on the other hand, behaves as a typical benzylic halide. It can readily undergo nucleophilic substitution reactions with various nucleophiles, providing a means to extend the molecular framework from the C-6 position.
Table 2: Key Reactive Sites of this compound and Their Potential Transformations
| Reactive Site | Type of Reactivity | Potential Transformations |
| 2-Chloro group | Nucleophilic Aromatic Substitution | Reaction with amines, alcohols, thiols, etc. |
| 6-(chloromethyl) group | Nucleophilic Substitution (Benzylic) | Reaction with cyanides, azides, carboxylates, etc. |
The strategic positioning of these two reactive groups allows for a stepwise and controlled functionalization of the benzoxazole (B165842) core. This enables the synthesis of complex, highly substituted benzoxazole derivatives that would be difficult to access through other synthetic routes. The unique reactivity profile of this compound positions it as a key building block for the construction of novel compounds with potential applications in medicinal chemistry and materials science.
Advanced Derivatization and Functionalization Strategies of 2 Chloro 6 Chloromethyl Benzo D Oxazole
Diversification at the Benzoxazole (B165842) C-2 Position
The chlorine atom at the C-2 position of the benzoxazole core is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, fundamentally altering the electronic and steric properties of the benzoxazole system.
Substitution Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles
The electrophilic nature of the C-2 carbon, activated by the adjacent ring oxygen and nitrogen atoms, facilitates substitution reactions with various heteroatomic nucleophiles.
Nitrogen Nucleophiles : Primary and secondary amines can displace the C-2 chloride to form 2-aminobenzoxazole (B146116) derivatives. These reactions are crucial for building molecules with potential biological activity. For instance, the coupling of various amino alcohols with 2-chlorobenzoxazoles under palladium catalysis yields the corresponding substituted benzoxazoles. organic-chemistry.org Similarly, three-component couplings involving aryl halides, amino alcohols, and isocyanides can produce benzoxazoles. organic-chemistry.org
Oxygen Nucleophiles : Alkoxides and phenoxides react to form 2-alkoxy and 2-aryloxy benzoxazoles, respectively. These ether linkages are valuable in materials science and medicinal chemistry.
Sulfur Nucleophiles : Thiols and thiolate salts readily react to produce 2-thioether-substituted benzoxazoles. A common precursor, benzo[d]oxazole-2-thiol, can be synthesized and subsequently alkylated. nih.govnih.gov For example, benzo[d]oxazole-2-thiol can be reacted with chloroacetic acid via a Williamson ether-type synthesis to form 2-(carboxymethylthio)benzoxazole, which can be further derivatized. nih.gov The reaction of 2-mercaptobenzoxazole (B50546) with 2-chloroacetyl chloride is another route to introduce a thio-linkage at the C-2 position. sapub.org
| Nucleophile Type | Reagent Example | Product Type | Reaction Conditions | Reference |
| Nitrogen | Amino alcohols | 2-(Aminoalkoxy)benzoxazoles | Palladium catalysis | organic-chemistry.org |
| Nitrogen | 2-Aminophenols | 2-(2-Hydroxyphenylamino)benzoxazoles | Palladium catalysis | organic-chemistry.org |
| Sulfur | Benzo[d]oxazole-2-thiol, Chloroacetic acid | 2-(Carboxymethylthio)benzoxazole | NaOH, Acetone, 60°C | nih.gov |
| Sulfur | 2-Mercaptobenzoxazole, 2-Chloroacetyl chloride | 2-Chloroacetyl thio benzoxazole | Not specified | sapub.org |
Formation of C-C Bonds via Transition Metal-Catalyzed Cross-Couplings
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and the 2-chloro-benzoxazole motif is an excellent substrate for these transformations. These reactions enable the introduction of alkyl, alkenyl, and aryl groups at the C-2 position.
Suzuki-Miyaura Coupling : This reaction couples the 2-chlorobenzoxazole (B146293) with boronic acids or esters, catalyzed by a palladium complex, to form 2-aryl or 2-vinyl benzoxazoles. This method is noted for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov
Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of the 2-chlorobenzoxazole with an alkene to form a 2-alkenylbenzoxazole. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is stereoselective and provides a direct route to vinyl-substituted heterocycles. organic-chemistry.orgnih.gov
Sonogashira Coupling : For the introduction of alkyne moieties, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple the 2-chlorobenzoxazole with a terminal alkyne, yielding 2-alkynylbenzoxazoles. wikipedia.orgorganic-chemistry.orglibretexts.org These products are valuable intermediates for further synthesis, including the creation of complex heterocyclic systems. nih.gov
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(II) complexes, Base | 2-Arylbenzoxazole | organic-chemistry.orgnih.gov |
| Heck | Alkene (e.g., Styrene) | Pd catalyst, Base | 2-Alkenylbenzoxazole | nih.govwikipedia.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 2-Alkynylbenzoxazole | wikipedia.orgorganic-chemistry.orgnih.gov |
Transformations of the Chloromethyl Moiety at the Benzoxazole C-6 Position
The chloromethyl group at the C-6 position behaves as a reactive benzylic halide, readily undergoing nucleophilic substitution and other functional group transformations. This reactivity provides a secondary site for molecular diversification, independent of the C-2 position.
Conversion to Alcohols, Ethers, and Esters
The benzylic chloride is easily displaced by oxygen-based nucleophiles to generate a variety of functional groups.
Alcohols : Hydrolysis of the chloromethyl group, typically under basic conditions or via an SN1 reaction with water, yields the corresponding (benzo[d]oxazol-6-yl)methanol. This alcohol is a key intermediate for further functionalization.
Ethers : In a reaction analogous to the Williamson ether synthesis, treatment with an alkoxide or phenoxide (RONa) displaces the chloride to form 6-(alkoxymethyl)- or 6-(aryloxymethyl)benzoxazoles.
Esters : Reaction with a carboxylate salt (RCOONa or RCOOK) results in the formation of an ester linkage, producing 6-(acyloxymethyl)benzoxazole derivatives. These esters can serve as prodrugs or as building blocks in polymer synthesis.
Amine and Thiol Derivatives through Nucleophilic Displacement
Nitrogen and sulfur nucleophiles can also be employed to functionalize the C-6 chloromethyl group.
Amines : Reaction with ammonia (B1221849), primary amines, or secondary amines leads to the formation of 6-(aminomethyl)benzoxazoles. The resulting amines are often key components in pharmacologically active molecules. The synthesis of 2-methylbenzo[d]oxazol-6-amine is a known procedure, highlighting the importance of amino-substituted benzoxazoles. bldpharm.com
Thiols : Thiolate anions readily displace the benzylic chloride to form 6-(thiomethyl)benzoxazole derivatives. These thioethers can be further oxidized to sulfoxides and sulfones, introducing additional functional diversity. The reaction of a chloromethyl group with a thiol is a standard synthetic procedure, as demonstrated in the synthesis of 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole. nih.gov
| Nucleophile | Product Functional Group | Product Example |
| H₂O / OH⁻ | Alcohol | (2-Chlorobenzo[d]oxazol-6-yl)methanol |
| RO⁻ / ArO⁻ | Ether | 2-Chloro-6-(alkoxymethyl)benzo[d]oxazole |
| RCOO⁻ | Ester | (2-Chlorobenzo[d]oxazol-6-yl)methyl acetate (B1210297) |
| NH₃, RNH₂, R₂NH | Amine | 1-(2-Chlorobenzo[d]oxazol-6-yl)methanamine |
| RSH / RS⁻ | Thioether | 2-Chloro-6-((alkylthio)methyl)benzo[d]oxazole |
Functional Group Interconversions
Beyond direct substitution, the chloromethyl group can be transformed into other key functional groups, expanding its synthetic utility. ub.edu
Aldehydes : Oxidation of the corresponding primary alcohol (derived from hydrolysis of the chloride) using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) yields the 2-chlorobenzo[d]oxazole-6-carbaldehyde. This aldehyde is a versatile intermediate for reactions like Wittig olefination, reductive amination, and further oxidation.
Carboxylic Acids : Stronger oxidation of the alcohol or direct oxidation of the aldehyde provides the 2-chlorobenzo[d]oxazole-6-carboxylic acid. The carboxylic acid group can be converted into amides, esters, and acid chlorides.
Nitriles : Substitution of the chloride with a cyanide salt (e.g., NaCN or KCN) affords the corresponding 6-(cyanomethyl)benzoxazole. The nitrile can then be hydrolyzed to a carboxylic acid or reduced to a primary amine.
These derivatization strategies at both the C-2 and C-6 positions underscore the value of 2-Chloro-6-(chloromethyl)benzo[d]oxazole as a dual-functionalized building block, enabling the synthesis of a broad spectrum of complex molecules for applications in materials science, agrochemicals, and pharmaceuticals.
Strategic Introduction of Additional Substituents on the Benzene (B151609) Ring of the Benzoxazole System
The introduction of further substituents onto the benzene portion of this compound is most strategically achieved by utilizing appropriately substituted precursors during the initial synthesis of the benzoxazole core. Direct substitution onto the pre-formed benzoxazole ring, while theoretically possible through electrophilic aromatic substitution, is often complicated by issues of regioselectivity and the deactivating effect of the existing chloro and heterocyclic moieties.
The preferred and more controlled method involves the cyclization of a pre-functionalized 2-aminophenol (B121084) derivative. nih.gov The synthesis starts with a 2-aminophenol that already contains the desired additional substituents on the aromatic ring. This precursor is then condensed with a suitable reagent to form the oxazole (B20620) ring, incorporating the 2-chloro and 6-chloromethyl groups in the process. For instance, the reaction of a substituted 4-amino-3-hydroxytoluene with specific reagents under controlled conditions would yield a benzoxazole with additional groups at the 4, 5, or 7-positions.
This precursor-based approach allows for precise control over the final substitution pattern of the benzoxazole system. The choice of the starting 2-aminophenol dictates the nature and position of the additional functional groups, which can range from simple alkyl and alkoxy groups to halogens and nitro groups.
| Precursor | Resulting Substituent on Benzoxazole Ring | Reference |
| 4-Amino-5-methyl-2-aminophenol | 7-Methyl | N/A |
| 4-Amino-5-nitro-2-aminophenol | 7-Nitro | N/A |
| 2-Amino-4,6-dichlorophenol | 5,7-Dichloro | mdpi.com |
| 2-Amino-4-(trifluoromethyl)phenol | 5-(Trifluoromethyl) | N/A |
This table presents illustrative examples of how substituted 2-aminophenols can be used to generate benzoxazoles with additional substituents on the benzene ring. The specific synthesis of substituted this compound would require a multi-step pathway starting from these or similar precursors.
Synthesis of Polyheterocyclic Systems Incorporating the Benzoxazole Core
The bifunctional nature of this compound makes it an exceptional building block for the synthesis of complex polyheterocyclic systems. The two chlorine atoms exhibit differential reactivity, which can be exploited for sequential or one-pot multi-component reactions. The chloromethyl group at the 6-position behaves as a reactive benzylic halide, readily undergoing nucleophilic substitution (S_N2) reactions. The chloro group at the 2-position is part of the heterocyclic ring and is susceptible to nucleophilic aromatic substitution (S_NAr), often requiring more forcing conditions or specific activation.
This reactivity allows this compound to act as a linker, connecting to other heterocyclic units, or as a foundation upon which additional rings can be fused. For example, the chloromethyl group can react with a nucleophilic site on another heterocycle (e.g., the thiol group of 2-mercaptobenzimidazole (B194830) or the amino group of an aminopyridine) to form a new covalent bond, linking the two systems. Subsequently, the 2-chloro group can be targeted in an intramolecular or intermolecular reaction to form a new fused or bridged ring system. nih.gov
Research into related benzoxazole and benzothiazole (B30560) derivatives demonstrates that the 2-chloromethyl group readily reacts with phenols, thiophenols, and other nucleophiles to form ether and thioether linkages. nih.govmdpi.com These reactions serve as a model for how the 6-(chloromethyl) group on the title compound can be functionalized.
| Reactant | Reaction Site | Resulting Linkage/System | Potential Product Class |
| 2-Mercaptobenzimidazole | 6-(Chloromethyl) | Thioether linkage | Benzoxazolyl-methyl-thio-benzimidazole |
| 4-Aminopyridine | 6-(Chloromethyl) | Secondary amine linkage | N-((2-Chlorobenzo[d]oxazol-6-yl)methyl)pyridin-4-amine |
| Catechol | 6-(Chloromethyl) then 2-Chloro | Ether linkage followed by intramolecular cyclization | Fused polyheterocyclic crown ether analogue |
| Hydrazine | 2-Chloro | Hydrazinyl substitution | 2-Hydrazinyl-6-(chloromethyl)benzo[d]oxazole |
| Ethylenediamine | Both sites | Intramolecular cyclization | Fused diazepine-benzoxazole system |
This table illustrates potential synthetic pathways for creating polyheterocyclic systems, leveraging the dual reactivity of this compound.
Development of Complex Molecular Architectures Utilizing this compound as a Building Block
Beyond linking individual heterocyclic units, this compound is a prime candidate for constructing highly ordered, complex molecular architectures such as dendrimers and hyperbranched polymers. Dendrimers are perfectly branched, monodisperse macromolecules with a central core, repeating branched units, and terminal functional groups. sapub.org Their synthesis relies on a stepwise, generational growth, which can be achieved through divergent or convergent strategies. wjarr.com
The distinct reactivity of the two chloro-functional groups in this compound allows it to be conceptualized as an AB₂-type monomer, a cornerstone of hyperbranched polymer synthesis. In this model, one functional group (A, e.g., the chloromethyl group) can react with a complementary functional group, while the other type (B, the 2-chloro group) can be transformed to create new 'A' functionalities for further branching.
A hypothetical divergent synthesis of a dendrimer could commence from a multifunctional core molecule, such as ammonia or ethylenediamine.
Divergent Dendrimer Synthesis Strategy:
Generation 0: A core molecule like ammonia (a trifunctional nucleophile) reacts with three equivalents of this compound. The reaction targets the more reactive 6-(chloromethyl) group, forming a central core with three benzoxazole arms. The periphery of this G0 dendrimer would possess three 2-chloro functional groups.
Functionalization: The terminal 2-chloro groups are then reacted with a nucleophile that introduces new branching sites. For example, reaction with 3-amino-1-propanol would substitute the chlorine and introduce a terminal hydroxyl group.
Generation 1: The newly introduced terminal groups are activated (e.g., conversion of the hydroxyl to a tosylate or chloride) and then reacted with more equivalents of a suitable monomer to build the next generation. Alternatively, a bifunctional reagent like 3-aminophenol (B1664112) could be used to substitute the 2-chloro group, immediately providing a new nucleophilic amine on the periphery to react with the next layer of this compound.
This stepwise approach allows for the precise construction of macromolecules with a benzoxazole-rich structure, where the size, shape, and surface chemistry can be meticulously controlled. sapub.org
| Dendrimer Generation | Step | Reactants | Resulting Structure |
| G0 | 1. Core Reaction | Ammonia + 3 eq. of this compound | Central nitrogen core with three -(CH₂)-benzoxazole arms, each terminated by a 2-chloro group. |
| G1 Branching | 2. Surface Functionalization | G0 Dendrimer + 3 eq. of 4-aminophenol | G0 core with three arms, each terminated by a 2-(4-aminophenoxy) group. |
| 3. Growth | Functionalized G0 + 6 eq. of this compound | G1 Dendrimer with six new terminal 2-chloro groups on the periphery. |
This table outlines a hypothetical reaction sequence for the divergent synthesis of a dendrimer using this compound as the key building block.
Structure Activity Relationship Sar Studies and Ligand Design Principles for Benzoxazole Derivatives
Methodologies for Investigating Structure-Activity Relationships in Benzoxazole (B165842) Systems
The investigation of structure-activity relationships (SAR) in benzoxazole systems employs a combination of computational and experimental methodologies to elucidate how chemical structure influences biological activity. youtube.com A fundamental approach involves the systematic synthesis of analogue molecules with modifications to the core structure, such as altering the carbon skeleton's size and shape or introducing new functional groups. youtube.com These synthesized derivatives are then subjected to biological evaluation to assess their activity. youtube.com
In silico techniques play a crucial role in modern SAR studies of benzoxazole derivatives. researchgate.net Molecular docking, for example, is used to predict the binding affinities and conformations of these compounds within the active sites of protein targets. researchgate.net This computational screening helps in prioritizing compounds for synthesis and experimental testing. researchgate.net Quantum chemical methods are also employed to analyze the structural and electronic properties of benzoxazole derivatives, providing insights into their reactivity and potential interactions.
Experimental validation is essential to confirm the predictions from computational models. This typically involves in vitro assays to determine the biological activity of the synthesized compounds, such as measuring their inhibitory concentration (IC50) against a specific enzyme or cell line. nih.gov For instance, the tube dilution method has been utilized to evaluate the antibacterial activity of newly created benzoxazole compounds. researchgate.net The integration of these computational and experimental approaches allows for a comprehensive understanding of the SAR of benzoxazole derivatives, guiding the design of more potent and selective molecules.
Role of the Benzoxazole Core in Molecular Recognition and Biological Interactions
The benzoxazole nucleus, a bicyclic system composed of a fused benzene (B151609) and oxazole (B20620) ring, is a critical structural motif in medicinal chemistry due to its ability to engage in various biological interactions. jocpr.comresearchgate.net This planar, aromatic scaffold serves as a versatile starting point for the development of bioactive compounds. jocpr.comresearchgate.net Its significance lies in its capacity to act as a structural isostere of naturally occurring purine (B94841) bases like adenine (B156593) and guanine, which facilitates its interaction with biological macromolecules. jocpr.com
The benzoxazole core is a key element in the structure of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The heterocyclic nature of the benzoxazole ring system is fundamental to its pharmacological effects. jocpr.com For example, in the design of VEGFR-2 inhibitors, the benzoxazole fragment has been shown to anchor to the hinge region of the enzyme's catalytic site through hydrogen bonding. nih.gov This interaction is crucial for the inhibitory activity of the molecule. The inherent properties of the benzoxazole core, therefore, make it a privileged scaffold in drug discovery. researchgate.net
Influence of C-2 Substituents on Ligand-Target Binding Specificity
For instance, the introduction of different substituents at the C-2 position can modulate the antibacterial properties of benzoxazole derivatives. researchgate.net In one study, substituting with a thiophene (B33073) group at the C-2 position enhanced the antibacterial activity against E. coli. researchgate.net Similarly, in the development of inhibitors for human monoamine oxidase (MAO), derivatives with specific substitutions at the C-2 position demonstrated high potency. researchgate.net The nature of the C-2 substituent can also influence the mechanism of action. In the context of DNA gyrase inhibitors, the 2-substituted benzoxazole moiety is a common feature among known inhibitors. nih.gov
The following table illustrates the effect of different C-2 substituents on the biological activity of benzoxazole derivatives:
| C-2 Substituent | Target/Activity | Reference |
| Thiophene | Antibacterial (E. coli) | researchgate.net |
| Phenyl | Antibacterial | nih.gov |
| N-phenyl | Antibacterial | nih.gov |
| Benzylsulfinyl | IDO1 Inhibition | nih.gov |
Impact of the C-6 Substituent (Chloromethyl and its Derivatives) on Molecular Interactions
The nature and position of substituents on the benzene ring of the benzoxazole core significantly influence the molecule's interactions and biological activity. Specifically, the presence of a chloromethyl group at the C-6 position introduces a reactive electrophilic site. This functional group can potentially form covalent bonds with nucleophilic residues, such as cysteine or histidine, in the active site of target proteins, leading to irreversible inhibition.
While direct studies on 2-Chloro-6-(chloromethyl)benzo[d]oxazole are limited in the provided search results, the impact of halogen substituents at other positions has been noted. For example, the presence of a chlorine atom at the 5-position of the benzazole ring has been shown to increase the potency against C. albicans. esisresearch.org Electron-withdrawing groups, such as chlorine, on the benzazole nucleus can enhance the biological activity. researchgate.netesisresearch.org In a series of multisubstituted benzazoles, compounds with a chlorine atom on the benzoxazole ring demonstrated better activity against the enteric Gram-negative rod P. aeruginosa. esisresearch.org
The influence of substituents on the pyrimidine (B1678525) ring, a different heterocyclic system, has been shown to impact the electronic properties of the molecule. beilstein-journals.org It is plausible that the chloromethyl group at C-6 of the benzoxazole ring similarly modulates the electronic distribution and reactivity of the entire molecule, thereby affecting its molecular interactions.
Conformational Analysis and its Correlation with Ligand Efficacy
Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is critical for understanding how benzoxazole-based ligands interact with their biological targets and, consequently, their efficacy. The specific conformation adopted by a ligand determines its fit within a binding site and the nature of the intermolecular interactions it can form.
The correlation between a ligand's conformation and its efficacy is often established through molecular docking studies. researchgate.net By predicting the binding pose of a ligand within a target's active site, researchers can understand how its conformation allows for key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov A favorable conformation that maximizes these interactions is generally associated with higher ligand efficacy.
Rational Design Principles for Novel Benzoxazole-Based Ligands
The rational design of novel benzoxazole-based ligands is a structured approach that leverages the understanding of SAR and molecular interactions to create compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org A key principle in this process is the strategic modification of the benzoxazole scaffold. nih.gov
One common strategy is the application of a rigidification approach to limit the conformational flexibility of a molecule, which can lead to higher binding affinity. nih.gov This was demonstrated in the design of novel benzisoxazole derivatives. nih.gov Another principle involves mimicking the transition state of an enzymatic reaction, as seen in the design of 2-benzylsulfinyl-benzoxazoles as IDO1 inhibitors. nih.gov
The design process often begins with a lead compound, which is then systematically modified. youtube.com The introduction of various functional groups at different positions of the benzoxazole ring is a common tactic to optimize interactions with the target. youtube.comresearchgate.net For example, the addition of electron-withdrawing or electron-donating groups can enhance biological activity. researchgate.net The insights gained from SAR studies, such as the importance of specific substituents at the C-2 and C-6 positions, directly inform these design principles. researchgate.netesisresearch.org The ultimate goal is to develop novel chemical entities with desired therapeutic effects. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Chloromethyl Benzo D Oxazole
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. researchgate.net Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311G(d,p), are commonly used to perform these calculations. researchgate.netmdpi.com For 2-Chloro-6-(chloromethyl)benzo[d]oxazole, DFT calculations would be employed to determine its optimized ground-state geometry. This process minimizes the energy of the molecule to predict its most stable three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles. Such calculations are foundational for all other computational analyses.
Illustrative Data Table: Predicted Ground State Geometric Parameters for this compound Note: The following data is illustrative to show the type of information generated from DFT calculations and is not from a published study on this specific molecule.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C2-Cl | 1.75 Å |
| Bond Length | C6-C(H2)Cl | 1.51 Å |
| Bond Length | C(H2)-Cl | 1.80 Å |
| Bond Angle | O1-C2-N3 | 115.0° |
| Bond Angle | C5-C6-C7 | 120.5° |
| Dihedral Angle | C7a-O1-C2-N3 | -179.9° |
Prediction of Spectroscopic Signatures for Structural Elucidation
A significant application of DFT is the prediction of spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. nih.gov Theoretical calculations can generate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov By comparing these predicted spectra with experimental results, researchers can confirm the molecular structure. Time-dependent DFT (TD-DFT) extends these capabilities to predict electronic absorption wavelengths (UV-Vis spectra). nih.gov For this compound, these predictions would help assign specific vibrational modes to the chloromethyl group, the benzoxazole (B165842) core, and the C-Cl bonds.
Illustrative Data Table: Comparison of Key Vibrational Frequencies Note: This table is a hypothetical representation.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
|---|---|---|
| C-H stretch (aromatic) | Benzene (B151609) ring | 3100-3000 |
| C-H stretch (aliphatic) | -CH2Cl | 2980, 2910 |
| C=N stretch | Oxazole (B20620) ring | 1650 |
| C-O-C stretch | Oxazole ring | 1250 |
| C-Cl stretch | C2-Cl | 850 |
| C-Cl stretch | -CH2Cl | 750 |
Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potentials
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and kinetic stability. mdpi.commdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com
The Molecular Electrostatic Potential (MEP) surface map complements FMO analysis by visualizing the charge distribution across the molecule. mdpi.com On an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the oxazole ring would likely be centers of negative potential, whereas the hydrogen atoms and the electrophilic carbon of the chloromethyl group would exhibit positive potential.
Illustrative Data Table: Frontier Molecular Orbital Properties Note: This table contains hypothetical values for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 5.7 |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of how the molecule behaves in a simulated environment, such as in a solvent or near a biological receptor. nih.gov For this compound, the chloromethyl group at the C6 position has rotational freedom. MD simulations would be critical to explore the preferred orientations of this side chain and understand its flexibility, which can significantly influence how it fits into a protein's binding site.
In Silico Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein. nih.govbiotech-asia.org This method predicts the preferred binding pose and the binding affinity, usually expressed as a docking score. biotech-asia.orgnih.gov Studies on similar benzoxazole derivatives have used docking to explore their potential as antifungal or anticancer agents by modeling their interactions with specific enzymes or receptors. nih.govresearchgate.net A docking study of this compound would involve placing the molecule into the active site of a chosen protein target to predict its binding mode and affinity, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.
Illustrative Data Table: Hypothetical Molecular Docking Results
| Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| VEGFR-2 Kinase | -8.5 | Cys919, Asp1046 | Hydrogen Bond |
| S. aureus Gyrase | -7.9 | Val71, Ala67 | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of compounds based on their chemical structures. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (such as lipophilicity, electronic properties, and size) and experimentally measured biological activity for a series of related compounds. To develop a QSAR model relevant to this compound, a dataset of benzoxazole derivatives with known activities (e.g., antifungal IC50 values) would be required. The resulting model could then be used to predict the activity of new, untested benzoxazole analogs, guiding the design of more potent compounds and prioritizing synthetic efforts.
Prediction of Reaction Pathways and Transition States
The prediction of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry that provide deep insights into the reactivity of a molecule. For a compound such as this compound, theoretical investigations can elucidate potential synthetic transformations and degradation pathways by mapping the potential energy surface of its reactions. While specific experimental or computational studies on the reaction pathways of this compound are not extensively available in the current literature, we can postulate and analyze plausible reactions based on the known reactivity of the benzoxazole core and the functional groups present.
The primary reactive sites in this compound are the electrophilic carbon of the chloromethyl group at the 6-position and the carbon atom at the 2-position bearing a chloro substituent. These sites are susceptible to nucleophilic attack. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these potential reactions, identifying the structures of intermediates and transition states, and calculating the associated energy barriers.
A plausible and commonly studied reaction for similar compounds is nucleophilic substitution. We can theoretically investigate two primary substitution reactions for this compound:
SN2 reaction at the chloromethyl group: The benzylic chloride at the 6-position is a prime site for nucleophilic substitution. A model reaction with a simple nucleophile, such as a hydroxide (B78521) ion (OH⁻), can be computationally explored.
Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The chloro group at the 2-position of the benzoxazole ring can also be displaced by a nucleophile, a common reaction for 2-halobenzoxazoles.
Computational modeling of these pathways would involve the following steps:
Geometry Optimization: The initial structures of the reactant (this compound), the nucleophile, any intermediates, transition states, and the final products are fully optimized to find their lowest energy conformations.
Transition State Search: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the transition state structure connecting the reactants and products.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum on the potential energy surface (reactants, intermediates, products) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Hypothetical Reaction Pathway Analysis:
To illustrate the insights that would be gained from such a study, the following tables present hypothetical but realistic data for the nucleophilic substitution reactions of this compound with a hydroxide ion, as would be predicted by DFT calculations at a common level of theory (e.g., B3LYP/6-311+G(d,p)).
Table 1: Predicted Energetics for Nucleophilic Substitution Reactions
This interactive table presents the computationally predicted activation and reaction energies for two potential nucleophilic substitution pathways.
| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| SN2 at C-6 (chloromethyl) | OH⁻ | 18.5 | -25.2 |
| SNAr at C-2 | OH⁻ | 28.9 | -15.8 |
Based on this hypothetical data, the SN2 reaction at the chloromethyl group would be kinetically and thermodynamically more favorable than the SNAr reaction at the 2-position.
Table 2: Predicted Key Geometric Parameters of Transition States
This interactive table showcases key bond lengths in the predicted transition state structures for the two reaction pathways. These distances are critical in understanding the nature of the bond-breaking and bond-forming processes.
| Reaction Pathway | Transition State Bond | Predicted Bond Length (Å) |
| SN2 at C-6 (chloromethyl) | C-Cl (breaking) | 2.25 |
| C-O (forming) | 2.10 | |
| SNAr at C-2 | C-Cl (breaking) | 2.18 |
| C-O (forming) | 1.95 |
In a typical SN2 transition state, the incoming nucleophile and the leaving group are partially bonded to the central carbon atom. For an SNAr reaction, the transition state often involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, where both the nucleophile and the leaving group are attached to the aromatic ring. The bond lengths in the table reflect these transient structures.
These theoretical predictions, while hypothetical in the absence of specific published research on this molecule, demonstrate the power of computational chemistry to guide experimental work. By identifying the most probable reaction pathways and characterizing the fleeting transition states, researchers can better design synthetic routes and understand the chemical behavior of complex organic molecules like this compound. Further experimental and computational studies are warranted to validate and expand upon these theoretical explorations.
Applications of 2 Chloro 6 Chloromethyl Benzo D Oxazole As a Versatile Chemical Building Block
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The utility of 2-Chloro-6-(chloromethyl)benzo[d]oxazole as a precursor stems from the differential reactivity of its two chloro-substituents. The chlorine atom at the 2-position is attached to an sp²-hybridized carbon of the heterocyclic ring and is susceptible to nucleophilic aromatic substitution. The chloromethyl group at the 6-position is a benzylic halide, making it highly reactive towards nucleophiles via SN2 reactions. This allows for selective and sequential reactions to introduce various functionalities.
For instance, the chloromethyl group can readily react with oxygen, nitrogen, or sulfur nucleophiles to form ethers, amines, and thioethers, respectively. This reaction is analogous to the synthesis of 2-(aryloxymethyl)benzoxazole derivatives from 2-chloromethyl-benzoxazole, which is a key step in producing compounds with antifungal properties. mdpi.comresearchgate.netnih.gov Similarly, the 2-chloro position can be substituted by various nucleophiles, a common strategy in the functionalization of heterocyclic cores. beilstein-journals.orgresearchgate.net This stepwise functionalization enables the synthesis of disubstituted benzoxazole (B165842) libraries with diverse chemical properties.
The selective acylation of benzo[d]oxazole-2-thiol with methyl chloroacetate (B1199739) demonstrates the utility of chloromethyl groups in building S-substituted heterocycles, which are key intermediates for more complex structures. nih.gov The bifunctionality of this compound allows for the creation of macrocycles or polymers by reacting each functional group with a different nucleophilic center on another molecule.
| Reactive Site | Nucleophile Type | Example Nucleophile | Resulting Linkage/Group | Potential Product Class |
|---|---|---|---|---|
| 6-(Chloromethyl) group (Benzylic) | O-Nucleophile | Phenol, Alcohol | Ether (-O-R) | Aryloxymethyl/Alkoxymethyl benzoxazoles |
| N-Nucleophile | Amine, Imidazole | Amine (-NHR), Imidazolylmethyl | Substituted aminomethyl benzoxazoles | |
| S-Nucleophile | Thiol | Thioether (-S-R) | Thioether-linked benzoxazoles | |
| 2-Chloro group (Heteroaromatic) | O-Nucleophile | Alkoxide | Alkoxy (-OR) | 2-Alkoxybenzoxazoles |
| N-Nucleophile | Amine | Amino (-NHR) | 2-Aminobenzoxazoles | |
| S-Nucleophile | Thiolate | Thioether (-SR) | 2-(Alkyl/Aryl)thiobenzoxazoles |
Role in the Development of Advanced Organic Materials
The benzoxazole scaffold is a key component in various organic materials due to its rigid, planar structure and favorable electronic and photophysical properties. Benzoxazole derivatives are frequently incorporated into conjugated polymers used in organic electronics. mdpi.com Specifically, they have been utilized in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
The Benzo[1,2-d:4,5-d']bis(oxazole) (BBO) unit, which contains two fused oxazole (B20620) rings, is a building block for electroluminescent polymers that exhibit blue emission. mdpi.com The synthetic utility of this compound allows it to be a monomer for polymerization. For example, one of the chloro groups could be converted to a group suitable for cross-coupling reactions (like a boronic ester for Suzuki coupling or a stannane (B1208499) for Stille coupling), while the other chloro group could be used to attach solubilizing side chains. This approach would allow for the synthesis of novel conjugated polymers where the benzoxazole unit contributes to the electronic properties of the material's backbone. The ability to functionalize the benzoxazole at two different points provides a route to precisely tune the polymer's properties, such as solubility, solid-state packing, and charge transport characteristics, which are critical for device performance.
Intermediates in the Synthesis of Specialty Chemicals
Specialty chemicals, including pharmaceuticals and agrochemicals, often feature heterocyclic cores like benzoxazole. nih.govnih.gov The compound this compound serves as an important intermediate for the synthesis of these high-value products. Its bifunctionality allows it to be a linchpin in multi-step synthetic sequences.
In the agrochemical sector, related benzoxazole derivatives are known active ingredients. For example, 2,6-dichlorobenzoxazole (B51379) is a key intermediate in the synthesis of the phenoxy carboxylic acid herbicide fenoxaprop. google.com Furthermore, derivatives synthesized from 2-chloromethyl-benzoxazole have shown potent fungicidal activity against various plant pathogens. mdpi.comresearchgate.netnih.gov Given its structure, which combines features of both these precursors, this compound is a prime candidate for the development of new agrochemicals.
In medicinal chemistry, the benzoxazole ring is a recognized pharmacophore present in compounds with anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov The ability to selectively functionalize the 2- and 6-positions of the benzoxazole core using this compound as a starting material is highly valuable for generating libraries of compounds for drug discovery programs.
| Intermediate | Application Area | Final Product/Use | Reference |
|---|---|---|---|
| 2-Chloromethyl-benzoxazole | Agrochemicals | Antifungal agents against plant pathogens | mdpi.comresearchgate.netnih.gov |
| 2,6-Dichlorobenzoxazole | Agrochemicals | Intermediate for the herbicide Fenoxaprop | google.com |
| General Benzoxazole Derivatives | Pharmaceuticals | Anti-inflammatory (IL-6 antagonists), Antimicrobial agents | nih.govnih.gov |
Building Block in Chemical Biology for Chemical Probe Development
Fluorescent probes are indispensable tools in chemical biology for visualizing and detecting specific analytes within complex biological systems. nih.gov A common design strategy for these probes involves covalently linking a fluorophore (the light-emitting component) to a recognition moiety (the part that selectively binds to the target analyte). nih.gov
The benzoxazole core is an established fluorophore, and its derivatives are known to exhibit useful photoluminescent properties. researchgate.net this compound is an excellent starting material for constructing such probes. The 6-chloromethyl group serves as a convenient and reactive "handle" for attaching various recognition elements. Nucleophilic groups present in biomolecules or synthetic recognition units, such as thiols, amines, or hydroxyls, can displace the chloride to form a stable covalent bond, linking the benzoxazole fluorophore to the sensing domain.
The 2-chloro position offers an additional site for modification. This position can be functionalized to fine-tune the photophysical properties of the benzoxazole fluorophore, such as its absorption and emission wavelengths, quantum yield, and environmental sensitivity. This dual functionalization capacity allows for the rational design of sophisticated chemical probes for a wide range of biological targets.
Future Perspectives and Emerging Research Directions for 2 Chloro 6 Chloromethyl Benzo D Oxazole
Development of Next-Generation Sustainable Synthetic Methodologies
Traditional synthetic routes for benzoxazoles often involve harsh conditions, toxic catalysts, and significant solvent waste. nih.gov The future of synthesizing 2-Chloro-6-(chloromethyl)benzo[d]oxazole and its derivatives hinges on the adoption of green and sustainable chemistry principles. Research is moving away from conventional heating and stoichiometric reagents towards cleaner, more efficient catalytic processes.
Key future directions include:
Advanced Catalysis: The use of nanocatalysts, metal-organic frameworks (MOFs), and magnetically separable catalysts is expected to grow. nih.govresearchgate.net For instance, an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been successfully used for benzoxazole (B165842) synthesis, allowing for easy catalyst recovery and reuse under solvent-free conditions. nih.gov Future work will likely adapt such catalysts for the specific synthesis of halogenated benzoxazoles.
Alternative Energy Sources: Microwave irradiation and ultrasound assistance are becoming standard tools for accelerating reaction times, improving yields, and reducing energy consumption. mdpi.com Catalyst-free methods using a water-isopropyl alcohol medium under microwave irradiation have proven effective for related heterocyclic systems and represent a promising avenue for the clean synthesis of this compound. nih.gov
Eco-Friendly Reaction Media: A shift towards using water, deep eutectic solvents (DES), or solvent-free conditions is a critical goal. nih.govmdpi.com These approaches drastically reduce the environmental impact associated with volatile organic compounds (VOCs).
Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Methods for Benzoxazole Derivatives
| Method | Catalyst/Reagents | Energy Source | Solvent | Key Advantages | Reference |
|---|---|---|---|---|---|
| Conventional Condensation | Strong acids (e.g., PPA), toxic catalysts | Conventional Heating | High-boiling organic solvents (e.g., DMF) | Established methodology | nih.govresearchgate.net |
| Ultrasound-Assisted | LAIL@MNP (nanoparticle-supported ionic liquid) | Ultrasonication | Solvent-free | Rapid (30 min), high yield (up to 90%), reusable catalyst | nih.gov |
| Microwave-Assisted | None (catalyst-free) | Microwave Irradiation | H₂O-IPA | Green, fast, efficient, non-toxic solvent system | nih.gov |
| Green Catalyst | Fly Ash | Conventional Heating | Ethanol | Environmentally benign, inexpensive catalyst | nih.gov |
Exploration of Unprecedented Reactivity and Catalysis
The dual reactivity of this compound, stemming from the electronically distinct C2-chloro and C6-chloromethyl positions, opens a vast landscape for novel chemical transformations. Future research will focus on the selective functionalization of these sites to build molecular complexity.
Regioselective C-H Activation and Halogenation: While the core is already chlorinated, further regioselective halogenation or other C-H functionalizations at different positions of the benzoxazole ring remain a significant challenge and opportunity. researchgate.net Transition-metal catalysis, using ruthenium or rhodium, has enabled selective halogenation at the C7 or ortho-positions of 2-arylbenzoxazoles, a strategy that could be explored to create poly-halogenated derivatives with unique properties. researchgate.net
Tandem and Domino Reactions: The two chloro-groups are ideal handles for sequential or one-pot tandem reactions. For example, a silver-catalyzed tandem condensation has been used to create 2-(phenylsulphinyl)benzo[d]oxazole derivatives. nih.gov One can envision a future domino reaction where the C2-chloro group is first substituted via a nucleophilic aromatic substitution, followed by a cross-coupling reaction at the C6-chloromethyl position, enabling the rapid construction of complex molecules.
Novel Catalytic Scaffolds: The benzoxazole moiety itself can act as a ligand in catalysis. By tethering transition metals to derivatives of this compound, novel catalysts could be designed. The specific electronic properties imparted by the chlorine atoms could modulate the catalytic activity, leading to new applications in cross-coupling, oxidation, or reduction reactions.
Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery
The intersection of synthetic chemistry and artificial intelligence (AI) is poised to revolutionize the discovery of new molecules. youtube.com For a scaffold like this compound, AI and machine learning offer powerful tools to navigate its vast chemical space efficiently.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed by training machine learning algorithms on a dataset of benzoxazole derivatives and their measured biological activities. youtube.com This allows for the in silico prediction of the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward the most promising candidates. youtube.com
Generative Models for Scaffold Hopping: AI-based generative models can design novel chemical structures that retain the desired 3D pharmacophoric features of a known active molecule but are built upon a new, more accessible chemical scaffold. digitellinc.com Starting with an active benzoxazole, these models could suggest entirely new core structures, potentially bypassing synthetic challenges or improving properties.
Accelerated Discovery of Functional Molecules: Deep learning approaches have successfully identified novel antibiotics from large chemical libraries, such as the discovery of Halicin. nih.govyoutube.com By training deep neural networks on datasets screened for specific functions (e.g., antibacterial, anticancer), researchers can computationally screen virtual libraries of millions of derivatives of this compound to pinpoint lead compounds for subsequent experimental validation, drastically reducing time and cost. nih.gov
Design of Multifunctional Benzoxazole Scaffolds for Advanced Applications
The concept of "one drug, many targets" is gaining traction, particularly for complex diseases like Alzheimer's. nih.gov The this compound scaffold is an ideal starting point for designing multifunctional agents through molecular hybridization, which involves combining two or more pharmacophores into a single molecule. mdpi.com
Hybrid Molecules for Neurodegenerative Diseases: Benzoxazole derivatives have been hybridized with other heterocyclic moieties, such as oxadiazoles, to create agents that simultaneously target multiple pathways in Alzheimer's disease. nih.govmdpi.com Future work could involve modifying the chloro-substituents of the title compound to link it to other known cholinesterase inhibitors or antioxidants, creating a synergistic therapeutic.
Targeted Anti-Cancer Agents: The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a selective inhibitor of the COX-2 enzyme, relevant in inflammation and cancer. acs.org The reactive sites on this compound could be used to attach moieties that improve tumor targeting, such as ligands for overexpressed cell surface receptors, or to introduce additional functionalities that induce apoptosis.
Advanced Materials: Beyond medicine, the rigid, planar structure of the benzoxazole core is valuable in materials science. Derivatives can be designed as organic light-emitting diodes (OLEDs), fluorescent probes, or corrosion inhibitors. The strategic functionalization of the chloro groups can be used to tune the electronic properties or to polymerize the molecules, creating novel functional polymers.
Table 2: Examples of Multifunctional Scaffolds Based on Benzoxazole and Related Heterocycles
| Base Scaffold | Hybridized Moiety / Key Modification | Targeted Application | Therapeutic Strategy | Reference |
|---|---|---|---|---|
| Benzoxazole | Oxadiazole | Anti-Alzheimer's | Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | nih.govmdpi.com |
| Benzoxazole | Bis-Schiff Base | Anti-Alzheimer's | Potent inhibition of cholinesterase enzymes | tandfonline.com |
| 2-Phenylbenzoxazole | Aryl group at C2-phenyl position | Anti-inflammatory | Selective COX-2 inhibition | acs.org |
| Benzimidazole (related scaffold) | Various substituents | Anticancer | Targeting Tubulin, Kinases, Sirtuins | nih.gov |
Compound Index
Q & A
Q. How to analyze the impact of steric and electronic effects on the diastereoselectivity of cycloaddition reactions involving chloromethyl benzoxazoles?
- Methodological Answer : Use chiral auxiliaries or catalysts to control stereochemistry. Compare reaction outcomes under thermal vs. microwave conditions. Analyze diastereomer ratios via chiral HPLC or NOESY NMR. Computational transition state modeling (e.g., Gaussian) identifies steric clashes influencing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
